molecular formula C13H12N2O4S2 B234218 Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate CAS No. 145865-78-7

Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate

Cat. No. B234218
CAS RN: 145865-78-7
M. Wt: 324.4 g/mol
InChI Key: VWVLBVQZEWFMDE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for the research on Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective cancer treatments. Another direction is to explore its potential applications in agriculture and material science. Further research could also investigate the potential side effects and toxicity of Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, which could help to determine its safety for human use.

Synthesis Methods

Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride, which is then reacted with hydrazine hydrate to form 2-thiophenecarbohydrazide. The resulting compound is then reacted with paraformaldehyde and phenylhydrazine to form Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.

Scientific Research Applications

Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown promising results in scientific research, particularly in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have potential applications in agriculture as a pesticide and in material science as a precursor for the synthesis of various materials.

properties

CAS RN

145865-78-7

Product Name

Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate

Molecular Formula

C13H12N2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 3-[[(E)-benzylideneamino]sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O4S2/c1-19-13(16)12-11(7-8-20-12)21(17,18)15-14-9-10-5-3-2-4-6-10/h2-9,15H,1H3/b14-9+

InChI Key

VWVLBVQZEWFMDE-NTEUORMPSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=CC=C2

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=CC=C2

synonyms

methyl 3-[(benzylideneamino)sulfamoyl]thiophene-2-carboxylate

Origin of Product

United States

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